molecular formula C13H17FO B13952271 2,5-Di(propan-2-yl)benzoyl fluoride CAS No. 57988-34-8

2,5-Di(propan-2-yl)benzoyl fluoride

Cat. No.: B13952271
CAS No.: 57988-34-8
M. Wt: 208.27 g/mol
InChI Key: XTQGXTXKTHPDKZ-UHFFFAOYSA-N
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Description

2,5-Di(propan-2-yl)benzoyl fluoride is an organic compound with a benzoyl fluoride group substituted at the 2 and 5 positions by isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(propan-2-yl)benzoyl fluoride typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride as the acylating agent and aluminum chloride as the catalyst. The isopropyl groups are introduced through alkylation reactions using isopropyl halides in the presence of a strong base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Di(propan-2-yl)benzoyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl fluoride group to a benzyl alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products

    Oxidation: 2,5-Di(propan-2-yl)benzoic acid

    Reduction: 2,5-Di(propan-2-yl)benzyl alcohol

    Substitution: 2,5-Di(propan-2-yl)benzamide or 2,5-Di(propan-2-yl)benzylthiol

Scientific Research Applications

2,5-Di(propan-2-yl)benzoyl fluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Di(propan-2-yl)benzoyl fluoride involves its interaction with specific molecular targets. The benzoyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This can lead to the inhibition of enzyme activity or the modification of protein function. The isopropyl groups can influence the compound’s hydrophobicity and steric interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Di(propan-2-yl)benzoic acid
  • 2,5-Di(propan-2-yl)benzyl alcohol
  • 2,5-Di(propan-2-yl)benzamide

Uniqueness

2,5-Di(propan-2-yl)benzoyl fluoride is unique due to the presence of the benzoyl fluoride group, which imparts distinct reactivity compared to its analogs. The fluoride group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Properties

CAS No.

57988-34-8

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

2,5-di(propan-2-yl)benzoyl fluoride

InChI

InChI=1S/C13H17FO/c1-8(2)10-5-6-11(9(3)4)12(7-10)13(14)15/h5-9H,1-4H3

InChI Key

XTQGXTXKTHPDKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)F

Origin of Product

United States

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